molecular formula C9H9BrF3NO B13583208 (2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol

(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13583208
M. Wt: 284.07 g/mol
InChI Key: PCRQGNMBEPKXEX-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and bromine atom on the phenyl ring imparts unique chemical properties to this compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, making it less specific in its interactions.

    2-amino-2-[2-chloro-4-(trifluoromethyl)phenyl]ethanol: Substitution of bromine with chlorine alters its reactivity and biological activity.

    2-amino-2-[2-bromo-4-(methyl)phenyl]ethanol: Replacement of the trifluoromethyl group with a methyl group changes its chemical properties and applications.

Uniqueness

The presence of both the trifluoromethyl group and bromine atom on the phenyl ring, along with the chiral center, makes (2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol unique

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

PCRQGNMBEPKXEX-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(CO)N

Origin of Product

United States

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